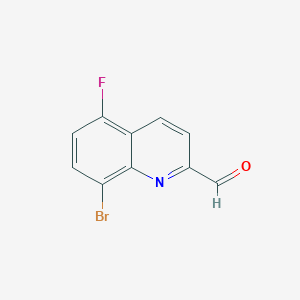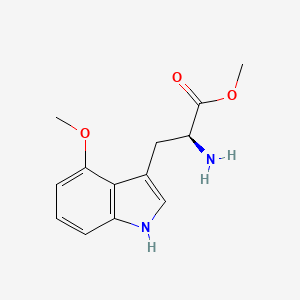
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound is structurally related to tryptophan, an essential amino acid, and features a methoxy group on the indole ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxyindole.
Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the propanoate side chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to physiological effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Tryptophan: An essential amino acid with a similar indole structure but lacking the methoxy group.
5-Methoxytryptophan: A derivative of tryptophan with a methoxy group at the 5-position.
Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.
Uniqueness: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific substitution pattern and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1 |
Clave InChI |
QANZHTDVGPRGEI-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)OC)N |
SMILES canónico |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
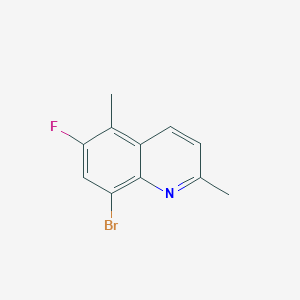
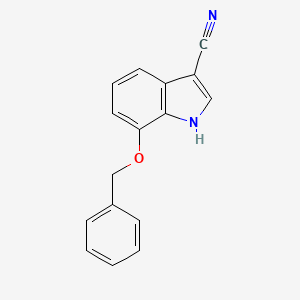


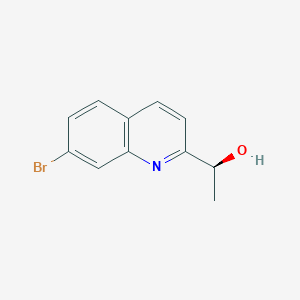



![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

